3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with chlorophenyl and dichlorophenyl groups, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate hydrazine derivatives with substituted chalcones. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The chlorophenyl and dichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce dihydropyrazoles. Substitution reactions can result in a variety of derivatives with different functional groups attached to the phenyl rings.
Scientific Research Applications
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole: Lacks the dichlorophenyl group, which may result in different chemical and biological properties.
5-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole:
3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Substitution of chlorine with bromine can lead to changes in reactivity and biological activity.
Uniqueness
The presence of both chlorophenyl and dichlorophenyl groups in 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole makes it unique compared to similar compounds
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2/c22-15-8-6-14(7-9-15)20-13-21(18-11-10-16(23)12-19(18)24)26(25-20)17-4-2-1-3-5-17/h1-12,21H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMHRMWLGXZFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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